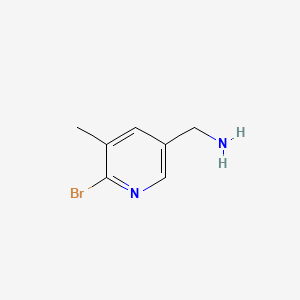

(6-Bromo-5-methylpyridin-3-yl)methanamine

Description

BenchChem offers high-quality (6-Bromo-5-methylpyridin-3-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Bromo-5-methylpyridin-3-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(6-bromo-5-methylpyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-5-2-6(3-9)4-10-7(5)8/h2,4H,3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHEUZZIEFCEYNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Br)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Technical Guide on (6-Bromo-5-methylpyridin-3-yl)methanamine: Synthesis, Reactivity, and Applications in Medicinal Chemistry

Executive Summary

In modern drug discovery, the strategic selection of bifunctional building blocks is critical for the rapid assembly of complex pharmacophores. (6-Bromo-5-methylpyridin-3-yl)methanamine (CAS: 1355231-24-1) has emerged as a privileged scaffold in medicinal chemistry[1]. Featuring a halogenated pyridine core, a sterically directing methyl group, and an aliphatic primary amine, this molecule offers orthogonal reactivity. This guide explores the physicochemical properties, validated synthetic routes, and downstream functionalization of this critical intermediate, providing self-validating experimental protocols for senior application scientists and synthetic chemists.

Molecular Architecture & Physicochemical Profiling

The structural architecture of (6-Bromo-5-methylpyridin-3-yl)methanamine is defined by a central electron-deficient pyridine ring. The C6-bromine atom serves as an ideal handle for transition-metal-catalyzed cross-coupling, while the C3-methanamine moiety acts as a versatile nucleophile. Crucially, the methylene spacer isolates the primary amine from the aromatic system, preserving its high basicity and nucleophilicity compared to directly conjugated aminopyridines.

Table 1: Physicochemical and Identification Data

| Property | Value |

| Chemical Name | (6-Bromo-5-methylpyridin-3-yl)methanamine |

| CAS Registry Number | 1355231-24-1[1] |

| Molecular Formula | C₇H₉BrN₂[2] |

| Molecular Weight | 201.06 g/mol [2][3] |

| MDL Number | MFCD21087187 |

| H-Bond Donors | 1 |

| H-Bond Acceptors | 2 |

| Rotatable Bonds | 1 |

| SMILES (Isomeric) | NCC1=CC(C)=C(Br)N=C1 |

Strategic Synthesis & Retrosynthetic Analysis

The synthesis of the target primary amine typically proceeds through the reduction of pre-functionalized pyridine precursors. The two most authoritative routes involve either the reduction of a nitrile or the reductive amination of an aldehyde.

A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) is typically required to convert the carbon-nitrogen triple bond of 6-bromo-5-methylnicotinonitrile into the primary amine[4]. Alternatively, reductive amination of 6-bromo-5-methylpyridine-3-carbaldehyde stands as a premier method due to its high yield and scalability[1].

Caption: Synthetic pathways for (6-Bromo-5-methylpyridin-3-yl)methanamine via reduction or amination.

Orthogonal Functionalization & Pharmacological Utility

The true value of (6-Bromo-5-methylpyridin-3-yl)methanamine lies in its capacity for orthogonal, site-selective functionalization:

-

The C6-Bromine (Electrophilic Site): Primed for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The adjacent C5-methyl group provides moderate steric bulk, which dictates regioselectivity but necessitates the use of robust, electron-rich phosphine ligands (like XPhos or dppf) to facilitate oxidative addition and reductive elimination.

-

The C3-Methanamine (Nucleophilic Site): Readily undergoes acylation, sulfonylation, or further reductive amination. Because the amine is aliphatic, it reacts rapidly with acyl chlorides or carboxylic acids (via coupling reagents like HATU) without the competing side reactions often seen with electron-deficient heteroaromatic amines.

Caption: Orthogonal functionalization of the bromopyridine core and primary methanamine moiety.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring high fidelity and reproducibility in the laboratory.

Protocol A: Synthesis via Nitrile Reduction

This protocol details the reduction of 6-bromo-5-methylnicotinonitrile to the target amine.

-

Preparation: Charge a flame-dried Schlenk flask with 6-bromo-5-methylnicotinonitrile (1.0 eq) and anhydrous THF under an argon atmosphere.

-

Causality: Strict anhydrous conditions are critical to prevent the violent, premature hydrolysis of LiAlH₄, which would deactivate the reagent and pose a severe safety hazard.

-

-

Hydride Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add LiAlH₄ (1.5 eq) in small portions.

-

Causality: The reduction of the carbon-nitrogen triple bond involves the rapid addition of hydride ions[4]. Cooling mitigates the highly exothermic nature of this hydride transfer, preventing thermal degradation or unwanted debromination of the pyridine core.

-

-

Reaction & Validation: Allow the mixture to warm to room temperature and stir for 4 hours.

-

Validation: Monitor the disappearance of the nitrile stretch (~2230 cm⁻¹) via IR spectroscopy or confirm starting material consumption via LC-MS.

-

-

Fieser Quench: Re-cool the flask to 0 °C. Sequentially add x mL H₂O, x mL 15% NaOH, and 3x mL H₂O per x grams of LiAlH₄ used.

-

Causality: This precise stoichiometric addition forces the aluminum byproducts to precipitate as a granular, white solid rather than a gelatinous emulsion, ensuring high recovery of the basic amine during filtration.

-

-

Isolation: Filter the suspension through a pad of Celite, wash thoroughly with EtOAc, and concentrate the filtrate in vacuo.

Protocol B: Suzuki-Miyaura Cross-Coupling of the Bromopyridine Core

This protocol details the C-C bond formation at the C6 position while preserving the primary amine.

-

Preparation: In a microwave vial, combine (6-Bromo-5-methylpyridin-3-yl)methanamine (1.0 eq), an aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

-

Causality: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center. This accelerates the rate-determining reductive elimination step, which is crucial for overcoming the steric hindrance imposed by the adjacent C5-methyl group.

-

-

Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (4:1 v/v).

-

Causality: The aqueous base is essential to quaternize the boronic acid into a highly nucleophilic boronate complex, a prerequisite for successful transmetalation. Degassing prevents the oxidative degradation of the active Pd(0) catalyst.

-

-

Reaction & Validation: Seal the vial and heat at 90 °C for 12 hours.

-

Validation: Analyze an aliquot via LC-MS; the reaction is deemed complete when the distinct bromopyridine isotopic pattern (M / M+2) is fully replaced by the product mass.

-

Applications in Advanced Drug Discovery

The unique steric and electronic profile of (6-Bromo-5-methylpyridin-3-yl)methanamine has made it an indispensable building block in the synthesis of highly targeted therapeutics.

Recent patent literature highlights its extensive use in the development of adenosine receptor antagonists [5]. In these complex architectures, the methanamine group is often utilized to form critical amide linkages that interact with the receptor's binding pocket. Furthermore, the scaffold is instrumental in the synthesis of beta-secretase (BACE) inhibitors [6]. BACE is a critical enzyme responsible for initiating the formation of beta-amyloid peptides; inhibiting this enzyme via compounds derived from this bromopyridine scaffold is a primary therapeutic strategy for reducing beta-amyloid plaque formation in Alzheimer's disease[6].

References

- Google Patents - WO2023158626A1 - Adenosine receptor antagonists, pharmaceutical compositions and their use thereof

- Google Patents - US10246429B2 - Vinyl fluoride cyclopropyl fused thiazin-2-amine compounds as beta-secretase inhibitors and methods of use

Sources

- 1. (6-Bromo-5-methylpyridin-3-yl)methanamine | 1355231-24-1 | Benchchem [benchchem.com]

- 2. 1355231-24-1 CAS Manufactory [chemicalbook.com]

- 3. products-search [coolpharm.com]

- 4. 6-Bromo-5-chloronicotinonitrile | 1256790-78-9 | Benchchem [benchchem.com]

- 5. WO2023158626A1 - Adenosine receptor antagonists, pharmaceutical compositions and their use thereof - Google Patents [patents.google.com]

- 6. US10246429B2 - Vinyl fluoride cyclopropyl fused thiazin-2-amine compounds as beta-secretase inhibitors and methods of use - Google Patents [patents.google.com]

A Technical Guide to (6-Bromo-5-methylpyridin-3-yl)methanamine: Synthesis, Properties, and Therapeutic Potential

Foreword

The pyridine scaffold is a cornerstone of medicinal chemistry, integral to the structure of numerous therapeutic agents.[1] Its unique electronic properties and capacity for hydrogen bonding make it a privileged structure in drug design. The strategic introduction of substituents, such as halogens and alkyl groups, allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This guide provides a comprehensive technical overview of a specific functionalized pyridine, (6-Bromo-5-methylpyridin-3-yl)methanamine, a compound poised for exploration in modern drug discovery programs. While a specific CAS number for this compound is not readily found in major chemical databases, indicating its novelty, its structural motifs suggest significant therapeutic potential, particularly in the realm of kinase inhibition. This document will therefore serve as a foundational resource for researchers, scientists, and drug development professionals interested in the synthesis and application of this and structurally related compounds.

Chemical Identity and Properties

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for the topic compound is 1-(6-bromo-5-methylpyridin-3-yl)methanamine .

-

Parent Heterocycle: The core is a pyridine ring.

-

Numbering: The nitrogen atom is assigned position 1. Substituents are then given the lowest possible locants.

-

Substituents:

-

A bromo group at position 6.

-

A methyl group at position 5.

-

A methanamine (aminomethyl) group at position 3.

-

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of (6-Bromo-5-methylpyridin-3-yl)methanamine. These values are estimated based on the properties of structurally analogous compounds and are crucial for assessing its drug-like potential.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₇H₉BrN₂ | Provides the elemental composition. |

| Molecular Weight | 202.07 g/mol | Influences absorption and distribution; generally, lower molecular weight is favored for oral bioavailability. |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | A key indicator of membrane permeability. A TPSA of less than 140 Ų is often associated with good oral bioavailability. |

| logP (Octanol-Water Partition Coefficient) | ~1.5 - 2.5 | Measures lipophilicity, which affects solubility, permeability, and metabolism. |

| Hydrogen Bond Donors | 2 | The primary amine group can donate hydrogen bonds, crucial for target binding. |

| Hydrogen Bond Acceptors | 2 | The pyridine nitrogen and the primary amine can accept hydrogen bonds, contributing to solubility and target interaction. |

| Rotatable Bonds | 1 | A low number of rotatable bonds is generally associated with better oral bioavailability and metabolic stability. |

Synthesis and Chemical Reactivity

The synthesis of (6-Bromo-5-methylpyridin-3-yl)methanamine can be approached through a multi-step sequence, leveraging established methodologies for the functionalization of pyridine rings. The proposed synthetic pathway is designed to be robust and adaptable, allowing for the potential generation of analogs for structure-activity relationship (SAR) studies.

Proposed Synthetic Workflow

The following diagram outlines a plausible synthetic route starting from a commercially available precursor.

Caption: Proposed synthetic workflow for (6-Bromo-5-methylpyridin-3-yl)methanamine.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of the title compound.

Protocol 1: Synthesis of (6-Bromo-5-methylpyridin-3-yl)methanamine

-

Step 1: Nitration of 2-Bromo-3-methylpyridine

-

To a stirred solution of fuming nitric acid, add 2-bromo-3-methylpyridine dropwise at 0 °C.

-

Add concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-3-methyl-5-nitropyridine.

-

-

Step 2: Reduction of the Nitro Group

-

Dissolve 2-bromo-3-methyl-5-nitropyridine in industrial methanol.

-

Add iron powder in portions to the solution.

-

Add concentrated hydrochloric acid dropwise and reflux the mixture for 2-4 hours.

-

Cool the reaction mixture, filter through Celite, and concentrate the filtrate.

-

Neutralize with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate to give 6-bromo-5-methylpyridin-3-amine.

-

-

Step 3: Sandmeyer Reaction to Introduce a Nitrile Group

-

Dissolve 6-bromo-5-methylpyridin-3-amine in a mixture of sulfuric acid and water and cool to 0 °C.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

-

In a separate flask, prepare a solution of copper(I) cyanide in water and heat to 60-70 °C.

-

Add the diazonium salt solution to the copper(I) cyanide solution and stir for 1-2 hours.

-

Cool the reaction mixture, extract with an organic solvent, and purify by column chromatography to obtain 6-bromo-5-methylnicotinonitrile.

-

-

Step 4: Reduction of the Nitrile to the Primary Amine

-

To a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 6-bromo-5-methylnicotinonitrile in THF dropwise.

-

Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

-

Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and water.

-

Filter the resulting solid and wash with THF.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield (6-Bromo-5-methylpyridin-3-yl)methanamine.

-

Causality Behind Experimental Choices

-

Nitration: The nitration of the pyridine ring is directed to the 5-position due to the directing effects of the bromo and methyl substituents.

-

Reduction of Nitro Group: The use of iron in acidic media is a classic and cost-effective method for the reduction of aromatic nitro groups.[2] Catalytic hydrogenation with palladium on carbon is a viable alternative.

-

Sandmeyer Reaction: This is a reliable method for converting an amino group on an aromatic ring to a nitrile via a diazonium salt intermediate.

-

Nitrile Reduction: Lithium aluminum hydride is a powerful reducing agent capable of converting nitriles to primary amines. Catalytic hydrogenation over Raney nickel is another effective method.

Applications in Drug Discovery

The structural features of (6-Bromo-5-methylpyridin-3-yl)methanamine make it a highly attractive scaffold for the development of novel therapeutics, particularly in the field of oncology and inflammatory diseases.

Kinase Inhibition

The aminopyridine core is a well-established pharmacophore for kinase inhibitors, often interacting with the hinge region of the ATP-binding site.[1] The bromine atom at the 6-position serves as a versatile synthetic handle for introducing further molecular diversity through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[3][4][5] This allows for the exploration of the chemical space around the core scaffold to optimize potency and selectivity against specific kinase targets.

Brominated pyridine derivatives have shown significant activity against a range of kinases, including:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 is a key strategy in anti-angiogenic cancer therapy.[6]

-

p38 Mitogen-Activated Protein (MAP) Kinase: This kinase is a critical regulator of inflammatory responses, making it a target for diseases like rheumatoid arthritis.[1]

-

c-Jun N-terminal Kinase (JNK): JNK inhibitors are being investigated for their potential in treating neurodegenerative diseases and cancer.[7]

The (6-Bromo-5-methylpyridin-3-yl)methanamine scaffold can be elaborated through reactions at the bromine position to generate libraries of compounds for screening against these and other important kinase targets.

Workflow for Kinase Inhibitor Development

The following diagram illustrates a typical workflow for developing kinase inhibitors from the (6-Bromo-5-methylpyridin-3-yl)methanamine core.

Caption: Workflow for the development of kinase inhibitors.

Conclusion

(6-Bromo-5-methylpyridin-3-yl)methanamine represents a promising, albeit underexplored, chemical entity with significant potential for application in drug discovery. This guide has provided a comprehensive overview of its chemical identity, a plausible and detailed synthetic route, and a strong rationale for its investigation as a scaffold for novel kinase inhibitors. The strategic placement of bromo, methyl, and aminomethyl groups on the pyridine core offers a rich platform for chemical modification and the generation of diverse compound libraries. It is our hope that this technical guide will serve as a valuable resource for researchers and stimulate further investigation into the therapeutic potential of this and related compounds.

References

- Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.

- MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)

- R Discovery. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.

- BenchChem. (n.d.).

- BenchChem. (n.d.). Application Notes: Derivatization of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine for Medicinal Chemistry.

- National Institutes of Health. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.

- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).

- Semantic Scholar. (1993). Synthesis of ι-(bromomethyl)bipyridines and related ι-(bromomethyl)pyridinoheteroaromatics: useful functional tools for ligands in host molecules.

- Royal Society of Chemistry. (n.d.). Reductive aminations of ketones and aldehydes using borane–pyridine.

- BenchChem. (n.d.). Application Notes and Protocols for Cross-Coupling Reactions of 6-Bromopyridine Compounds.

- American Chemical Society. (1995).

- MDPI. (2017).

- ChemicalBook. (n.d.). 3-Amino-5-bromopyridine synthesis.

- National Institutes of Health. (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.

- National Institutes of Health. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of (6-Bromo-5-methylpyridin-3-yl)methanamine

Whitepaper: Structural Causality and Biological Utility of (6-Bromo-5-methylpyridin-3-yl)methanamine in Drug Discovery

Executive Summary

In modern medicinal chemistry, the biological activity of a therapeutic agent is fundamentally dictated by the physicochemical properties of its core building blocks. While (6-Bromo-5-methylpyridin-3-yl)methanamine (CAS 1355231-24-1)[1] is not administered as a standalone therapeutic, it serves as a highly privileged pharmacophore scaffold. This whitepaper provides an in-depth technical analysis of how the distinct structural features of this molecule—specifically its pyridine core, "magic methyl" group, primary amine, and halogen handle—are leveraged to design potent, metabolically stable ligands for kinase and G-protein-coupled receptor (GPCR) targets.

Structural Anatomy & Causality in Drug Design

The strategic selection of (6-Bromo-5-methylpyridin-3-yl)methanamine in hit-to-lead optimization is driven by four distinct structural rationales:

-

The Pyridine Core (Hinge-Binding Motif): The nitrogen atom within the pyridine ring acts as a potent hydrogen bond acceptor. In the context of kinase inhibitors, this nitrogen frequently forms critical hydrogen bonds with the backbone amide (e.g., Met or Cys residues) in the ATP-binding hinge region, anchoring the molecule within the active site[2]. Furthermore, the electron-deficient nature of the pyridine ring enhances the metabolic stability of the compound compared to its phenyl bioisosteres[3].

-

The 5-Position "Magic Methyl" Effect: The inclusion of a methyl group at the 5-position is a calculated design choice. Causally, this methyl group serves two functions: First, it fills small, lipophilic pockets in the target receptor, often increasing binding affinity exponentially by displacing high-energy water molecules[2]. Second, it provides steric shielding to the adjacent carbon atoms, effectively blocking CYP450-mediated oxidation and mitigating aldehyde oxidase liabilities, thereby extending the pharmacokinetic half-life of the resulting drug.

-

The 3-Position Methanamine Linker: The primary amine (-CH2NH2) provides a highly nucleophilic handle for functionalization. Biologically, the methylene spacer provides specific conformational flexibility, allowing the basic amine to reach acidic residues (such as Asp or Glu) within the target protein to form stabilizing salt bridges[2].

-

The 6-Position Bromine Handle: The bromine atom is highly activated for transition-metal-catalyzed cross-electrophile coupling (XEC) due to the inductive electron withdrawal from the adjacent pyridine nitrogen[4]. This allows for rapid, late-stage diversification of the scaffold to probe deep hydrophobic pockets in the target.

Workflow detailing orthogonal derivatization of the pyridine scaffold.

Synthetic Utility & Derivatization Workflows

To harness the biological potential of this scaffold, researchers utilize orthogonal synthetic workflows. The primary amine is typically functionalized first, as it is highly reactive, followed by transition-metal catalysis at the brominated position.

Protocol A: Amide Bond Formation (Targeting the Primary Amine)

Causality: HATU is selected as the coupling reagent over standard carbodiimides (like EDC) to prevent epimerization of chiral carboxylic acids and to ensure rapid kinetics, which minimizes unwanted side reactions with the bromopyridine core.

-

Preparation: Dissolve the target carboxylic acid building block (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert N2 atmosphere.

-

Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at 25°C for 15 minutes to generate the active ester intermediate.

-

Coupling: Introduce (6-Bromo-5-methylpyridin-3-yl)methanamine (1.0 eq)[5] to the solution. Stir continuously for 2–4 hours.

-

Validation: Monitor reaction completion via LC-MS. Quench with deionized water, extract the organic layer with Ethyl Acetate (EtOAc), wash with saturated brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Suzuki-Miyaura Cross-Coupling (Targeting the C6-Bromine)

Causality: The electron-deficient nature of the pyridine ring accelerates the oxidative addition of the C-Br bond to the Pd(0) catalyst. The adjacent 5-methyl group provides steric shielding that prevents unwanted homocoupling of the pyridine core.

-

Preparation: Combine the bromopyridine intermediate generated in Protocol A (1.0 eq), a selected aryl boronic acid (1.2 eq), and K2CO3 (3.0 eq) in a 4:1 mixture of 1,4-dioxane and water.

-

Degassing: Sparge the biphasic mixture with N2 for 10 minutes. Critical step: Removing dissolved oxygen prevents the rapid deactivation of the palladium catalyst.

-

Catalysis: Add the catalyst Pd(dppf)Cl2 (0.05 eq)[6]. Heat the sealed vessel to 90°C for 12 hours.

-

Validation: Cool to room temperature, filter the crude mixture through a pad of Celite to remove palladium black, concentrate, and purify via flash column chromatography.

Biological Evaluation & Validation Protocols

Once the library of derivatives is synthesized, a self-validating screening cascade is employed to determine the biological activity of the new compounds.

Hierarchical screening cascade for evaluating biological activity.

Self-Validating Assay Cascade

-

Primary Biochemical Assay (Target Engagement): Utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the binding affinity (IC50) of the synthesized derivatives against the isolated target kinase. Compounds must demonstrate an IC50 < 1 µM to proceed.

-

Secondary Cellular Assay (Functional Activity): Active compounds are tested in target-specific cancer cell lines (e.g., A549 for MAPK pathway driven tumors). Cell viability is measured using a CellTiter-Glo luminescent assay to establish the EC50. Causality: This step validates that the compound can successfully cross the phospholipid bilayer and engage the target in a complex intracellular environment.

-

In Vitro ADME Profiling: Compounds are incubated with human liver microsomes (HLMs) to assess metabolic stability. The presence of the 5-methyl group on the pyridine core is expected to yield a prolonged half-life (T1/2 > 60 min) by blocking CYP-mediated N-oxidation[2].

Mechanism of action: Pyridine derivatives inhibiting the MAPK/ERK pathway.

Physicochemical Data & Predictive Metrics

The baseline physicochemical properties of the unconjugated scaffold dictate its utility in rational drug design. The low molecular weight and optimized hydrogen-bonding metrics ensure that downstream derivatives remain compliant with Lipinski’s Rule of Five.

| Property | Value | Causality / Significance in Drug Design |

| CAS Number | 1355231-24-1 | Unique identifier for procurement and database tracking[1]. |

| Molecular Formula | C7H9BrN2 | Defines the base stoichiometry for synthetic library planning. |

| Molecular Weight | 201.06 g/mol | Low MW allows for extensive derivatization without exceeding the 500 Da limit for oral bioavailability[1]. |

| Hydrogen Bond Donors | 1 (Primary Amine) | Facilitates salt-bridge formation with target residues or acts as the primary attachment point for amide linkers[2]. |

| Hydrogen Bond Acceptors | 2 (Pyridine N, Amine N) | The Pyridine nitrogen acts as a critical hinge-binding motif in kinase targets[2]. |

| Rotatable Bonds | 1 | Low conformational flexibility minimizes the entropic penalty upon target binding, increasing overall affinity. |

References

-

Coolpharm. "(6-Bromo-5-methylpyridin-3-yl)methanamine Product Catalog". Available at: [Link]

-

ACS Publications. "Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis". Chemical Reviews. Available at:[Link]

-

UniUrb. "Applications of Transition Metal Catalysis in Drug Discovery and Development". Available at:[Link]

-

NIH. "Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities". Available at: [Link]

Sources

- 1. products-search [coolpharm.com]

- 2. (5-Methylpyridin-3-yl)methanamine | 771574-45-9 | Benchchem [benchchem.com]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. (6-bromo-5-methylpyridin-3-yl)methanamine | 1355231-24-1 [sigmaaldrich.com]

- 6. people.uniurb.it [people.uniurb.it]

Rational Design of Kinase Inhibitors: Leveraging the (6-Bromo-5-methylpyridin-3-yl)methanamine Scaffold

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide

Executive Summary

In modern targeted oncology and immunology, the discovery of novel kinase inhibitors relies heavily on privileged molecular scaffolds. (6-Bromo-5-methylpyridin-3-yl)methanamine (CAS No. 1355231-24-1) is not a standalone therapeutic, but rather a highly versatile, multi-functional pharmacophore building block[1][2]. This whitepaper deconstructs the structural rationale behind this specific scaffold, details the exact synthetic workflows required to integrate it into a lead optimization pipeline, and provides self-validating biochemical assay protocols to quantify the resulting kinase inhibition.

Structural Rationale & Pharmacophore Deconstruction

The selection of a starting scaffold in drug discovery is never arbitrary. The (6-Bromo-5-methylpyridin-3-yl)methanamine core provides four distinct topological and chemical advantages that make it an ideal precursor for ATP-competitive Type I and Type II kinase inhibitors.

-

The Pyridine Core (Hinge Binder): The nitrogen atom of the pyridine ring acts as a classical hydrogen-bond acceptor. In the ATP-binding pocket of most kinases, this nitrogen anchors the molecule by interacting with the backbone NH of hinge region residues (e.g., Cys532 in mutant BRAF or Met793 in EGFR)[3].

-

The C5-Methyl Group (Steric Gatekeeper): The methyl group adjacent to the bromine atom serves a dual purpose. Synthetically, it forces the adjacent substituents into specific torsional angles. Biologically, it acts as a "steric shield" that clashes with larger gatekeeper residues in off-target kinases, thereby driving kinome selectivity.

-

The C6-Bromine (Cross-Coupling Handle): Aryl bromides are prime substrates for Palladium-catalyzed cross-coupling reactions. Because the electron-rich nature of the methyl-substituted pyridine reduces the electrophilicity of the C6 carbon, traditional SNAr (nucleophilic aromatic substitution) is inefficient. Thus, the bromine atom is specifically chosen to facilitate Buchwald-Hartwig aminations or Suzuki-Miyaura couplings to extend the molecule into the hydrophobic Pocket II[4][5].

-

The C3-Methanamine (Solvent Channel Vector): The highly nucleophilic primary amine extends outward toward the solvent-exposed channel of the kinase. This allows for rapid, late-stage diversification via amide coupling—ideal for appending solubilizing groups or electrophilic warheads (e.g., acrylamides) for covalent irreversible inhibition.

Fig 1: Structural deconstruction and functional logic of the pyridine scaffold.

Synthetic Integration: Experimental Workflows

To utilize this scaffold effectively, the inherent reactivity of the primary methanamine must be managed. If a Buchwald-Hartwig amination is attempted directly on the raw scaffold, the primary amine will rapidly self-couple with the C6-bromide, leading to polymerization.

Protocol 1: Scaffold Diversification via Buchwald-Hartwig Amination

Causality Check: We utilize a Boc-protection strategy prior to cross-coupling. For the catalytic cycle, Pd2(dba)3 combined with the bidentate ligand Xantphos is selected to suppress detrimental β -hydride elimination and force reductive elimination, overcoming the steric hindrance of the C5-methyl group[6].

Step-by-Step Methodology:

-

Amine Protection: Dissolve (6-Bromo-5-methylpyridin-3-yl)methanamine (1.0 eq) in dichloromethane (DCM). Add triethylamine (1.5 eq) and Boc2O (1.1 eq). Stir at room temperature for 2 hours. Wash with saturated NH4Cl , dry over MgSO4 , and concentrate to yield the Boc-protected intermediate.

-

Catalyst Activation: In a flame-dried Schlenk flask under argon, combine the Boc-protected scaffold (1.0 eq), the desired secondary amine (e.g., a substituted morpholine or piperazine) (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq).

-

Note: Cs2CO3 is chosen over stronger bases like NaOtBu to prevent premature cleavage of the Boc group.

-

-

Cross-Coupling: Suspend the mixture in anhydrous 1,4-dioxane (0.2 M). Degas via three freeze-pump-thaw cycles. Heat to 100°C for 12 hours.

-

Workup & Deprotection: Cool to room temperature, filter through Celite, and concentrate. Treat the crude residue with 20% Trifluoroacetic acid (TFA) in DCM for 1 hour to remove the Boc group, yielding the C6-functionalized primary amine ready for late-stage amide coupling.

Biological Validation: Kinase Assay Protocol

Once the library is synthesized, the compounds must be evaluated for kinase inhibitory activity. We utilize the ADP-Glo™ Kinase Assay, a luminescent ADP detection system that provides a universal, homogeneous method to measure kinase activity by quantifying the exact amount of ADP produced during the kinase reaction[7][8].

Protocol 2: ADP-Glo™ Kinase Assay

Causality Check: This protocol is designed as a self-validating system. By measuring ADP production rather than ATP depletion, the assay maintains a high signal-to-background ratio even at high ATP concentrations (up to 1mM), which is critical for identifying competitive inhibitors[7][9].

Step-by-Step Methodology:

-

Reaction Setup: In a 384-well white microplate, dispense 5 µL of the kinase/substrate mixture in 1X Kinase Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2 , 0.1 mg/ml BSA).

-

Inhibitor Addition: Add 100 nL of the synthesized inhibitor library (in DMSO) using an acoustic dispenser. Include positive controls (known inhibitor, e.g., Staurosporine) and negative controls (DMSO only).

-

Initiation: Add 5 µL of ATP (at the Km concentration for the specific kinase) to initiate the reaction. Incubate at room temperature for 60 minutes.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to simultaneously terminate the kinase reaction and deplete any unconsumed ATP[7][10]. Incubate for 40 minutes.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP and introduces luciferase/luciferin to produce light[7][10]. Incubate for 30 minutes.

-

Readout & Validation: Measure luminescence using a plate reader. Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.7 validates the assay's robustness[9].

Fig 2: Biochemical pathway of the ADP-Glo luminescent kinase detection system.

Data Presentation: Hypothetical SAR Optimization

The following table summarizes the structure-activity relationship (SAR) data for a targeted library utilizing the (6-Bromo-5-methylpyridin-3-yl)methanamine core against a model kinase (e.g., BRAF V600E).

| Compound ID | C6-Substitution (Hydrophobic Pocket) | C3-Amine Derivatization (Solvent Channel) | IC50 (nM) | ClogP | Ligand Efficiency (LE)* |

| Scaffold | Bromine | Primary Amine | >10,000 | 1.8 | N/A |

| CMPD-01 | Morpholine | Acetamide | 1,250 | 2.1 | 0.28 |

| CMPD-02 | 4-Methylpiperazine | Acetamide | 480 | 2.3 | 0.31 |

| CMPD-03 | 4-Methylpiperazine | Cyclopropanecarboxamide | 85 | 2.8 | 0.38 |

| CMPD-04 | 4-Methylpiperazine | Acrylamide (Covalent) | 12 | 2.9 | 0.45 |

*Ligand Efficiency (kcal/mol/heavy atom) is a critical metric to ensure that added molecular weight directly contributes to binding affinity, preventing "molecular obesity" during lead optimization.

References

-

CoolPharm. (6-Bromo-5-methylpyridin-3-yl)methanamine Product Catalog. Retrieved from [Link]

-

Zambon, A., et al. Novel Hinge Binder Improves Activity and Pharmacokinetic Properties of BRAF Inhibitors. Journal of Medicinal Chemistry (2010). Retrieved from [Link]

-

Brown, D. G., & Boström, J. Analysis of Past and Present Synthetic Methodologies on Medicinal Chemistry: Where Have All the New Reactions Gone? Journal of Medicinal Chemistry (2016). Retrieved from [Link]

-

Semantic Scholar. Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). Retrieved from[Link]

-

ResearchGate. Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2026). Retrieved from [Link]

Sources

- 1. products-search [coolpharm.com]

- 2. (6-Bromo-5-methylpyridin-3-yl)methanamine | 1355231-24-1 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. promega.com [promega.com]

- 8. ADP-Glo™ Kinase Assay Protocol [promega.kr]

- 9. ADP-Glo™ Kinase Assay [france.promega.com]

- 10. promega.com [promega.com]

Strategic Methodologies in the Synthesis and Late-Stage Functionalization of Substituted Pyridines

Executive Summary

Substituted pyridines represent a privileged scaffold in medicinal chemistry, agrochemicals, and advanced materials. From calcium channel blockers (e.g., amlodipine) to oncology therapeutics, the ability to selectively construct and decorate the pyridine ring is a cornerstone of modern drug development. This technical guide provides an in-depth analysis of three foundational pillars of pyridine synthesis: de novo ring construction via the Hantzsch synthesis, late-stage functionalization (LSF) via the Minisci reaction, and regioselective cross-coupling of halopyridines. By examining the mechanistic causality behind these reactions, this whitepaper equips researchers with self-validating protocols and predictive insights to optimize synthetic workflows.

De Novo Ring Construction: The Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a classical multi-component organic reaction that assembles the pyridine core from acyclic precursors. The reaction typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor (such as ammonium acetate)[1].

Mechanistic Causality

The reaction proceeds through a Knoevenagel condensation and an enamine formation, which subsequently cyclize to form a 1,4-dihydropyridine (1,4-DHP) intermediate[1]. The critical causality in this workflow is the thermodynamic driving force of aromatization . The 1,4-DHP intermediate is relatively stable (and is the active pharmacophore in many calcium channel blockers) but can be driven to the fully aromatic pyridine via an oxidation step using reagents like manganese dioxide (MnO₂) or ceric ammonium nitrate (CAN)[2][3]. The massive energy release upon achieving Hückel aromaticity ensures the irreversibility of this final step.

Quantitative Data: Optimization of Reaction Conditions

Recent advancements have shifted the Hantzsch synthesis from harsh, low-yielding classical conditions to highly efficient, green-chemistry approaches[4][5].

Table 1: Comparison of Hantzsch Synthesis Conditions

| Solvent System | Catalyst | Temperature | Average Yield | Environmental Impact |

| Acetic Acid / Ethanol | None | Reflux (80°C) | 40-60% | High (Harsh conditions) |

| Water (Micellar) | PTSA | Ultrasonic | >90% | Low (Green chemistry) |

| Solvent-Free | CAN | Room Temp | 85-95% | Lowest (Atom efficient) |

Experimental Protocol: One-Pot Synthesis of Substituted Pyridines

Self-Validating System: The precipitation of the product or distinct TLC shift upon oxidation serves as an internal checkpoint for reaction completion.

-

Reagent Assembly: In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), ethyl 3-oxovalerate (2.0 mmol), and ammonium acetate (1.2 mmol)[2].

-

Condensation: Add ethanol (10-20 mL) or perform "on-water" by stirring vigorously in 2 mL of water at 70°C[4]. Monitor via TLC until the 1,4-dihydropyridine intermediate is fully formed (typically 1-2.5 hours)[3].

-

Oxidation (Aromatization): Add activated manganese dioxide (5-10 equivalents) or CAN (0.5 mmol) directly to the reaction mixture[2][3]. Stir at room temperature.

-

Workup & Purification: Filter the mixture through a pad of Celite to remove the inorganic oxidant[2]. Wash with solvent, concentrate under reduced pressure, and recrystallize the crude pyridine derivative from aqueous ethanol[4].

Workflow and mechanistic steps of the Hantzsch Pyridine Synthesis.

Late-Stage Functionalization: The Minisci Reaction

Late-stage functionalization (LSF) allows chemists to install functional groups onto complex, pre-assembled drug scaffolds without rebuilding the molecule from scratch[6]. The Minisci reaction—the addition of a nucleophilic carbon-centered radical to a protonated heteroaromatic base—is the premier method for pyridine LSF[7][8].

Mechanistic Causality & Regioselectivity

Because radicals react via SOMO-LUMO interactions, they inherently seek electron-deficient centers. Protonation or alkylation of the pyridine nitrogen lowers the LUMO of the ring, activating it toward radical attack[7]. However, the causality of failure in Minisci reactions is often regioselectivity : the C-2, C-4, and C-6 positions are all activated, frequently leading to complex mixtures of regioisomers[8][9].

To solve this, modern protocols utilize steric and electronic differentiation. For example, converting the pyridine to an N-methoxypyridinium salt directs functionalization selectively, or utilizing maleate-derived blocking groups forces exquisite control for Minisci-type decarboxylative alkylation exclusively at the C-4 position[7][9]. Machine learning models (e.g., MPNN transfer learning) are now actively used to predict these regiochemical outcomes with high accuracy[6][10].

Experimental Protocol: Regioselective Monoalkylation via N-Methoxypyridinium Salts

Self-Validating System: The formation of the highly polar N-methoxypyridinium salt causes a dramatic shift in retention factor (Rf), ensuring activation is complete before radical generation.

-

Activation: Treat the starting pyridine N-oxide with trimethyloxonium tetrafluoroborate (Meerwein's salt) in dichloromethane to quantitatively yield the N-methoxypyridinium salt[7].

-

Radical Generation: In a separate vial, prepare the radical precursor (e.g., an alkene for hydroboration, or an alkyl iodide/xanthate)[7].

-

Addition: Combine the activated pyridine salt and the radical precursor in the presence of a stoichiometric oxidant or photoredox catalyst.

-

Rearomatization: The single-electron oxidation of the radical adduct restores aromaticity, yielding the selectively alkylated pyridine[7].

Regioselectivity control pathways in the Minisci reaction.

Cross-Coupling of Halopyridines: Buchwald-Hartwig Amination

When de novo synthesis is inefficient and LSF lacks the necessary regiocontrol, researchers turn to pre-functionalized halopyridines. The Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling utilize palladium catalysis to forge C-N and C-C bonds, respectively[11][12].

Mechanistic Causality & Halogen Reactivity Trends

The catalytic cycle relies on three steps: oxidative addition, transmetalation/amine coordination, and reductive elimination[11]. The regioselectivity on polyhalogenated pyridines is dictated entirely by the energy barrier of the oxidative addition step. The bond dissociation energy dictates the reactivity trend: C-I > C-Br > C-Cl[13]. By exploiting this causality, a catalyst will selectively insert into the C-I bond first, leaving the other halogens intact for subsequent orthogonal functionalizations[13].

Table 2: Halogen Reactivity Trends in Pd-Catalyzed Cross-Coupling

| Halogen Bond | Bond Dissociation Energy | Oxidative Addition Rate | Regioselectivity Priority |

| C-I | Lowest | Fastest | 1st (Primary site of amination) |

| C-Br | Intermediate | Moderate | 2nd |

| C-Cl | Highest | Slowest | 3rd |

Experimental Protocol: Regioselective Amination of Polyhalogenated Pyridines

Self-Validating System: Employing a substrate like 4-Bromo-2-chloro-6-iodopyridin-3-ol ensures that LC-MS monitoring will show exactly one mass shift corresponding to the displacement of iodine, validating the regiocontrol.

-

Catalyst Preparation: In a glovebox, add Pd₂(dba)₃ (2 mol%), a dialkylbiaryl phosphine ligand like RuPhos or SPhos (4 mol%), and LiHMDS (2.5 equivalents) to a dry Schlenk flask[11][14].

-

Substrate Addition: Add the polyhalogenated pyridine (e.g., 4-Bromo-2-chloro-6-iodopyridin-3-ol, 1.0 eq) and the desired amine (2.5 eq)[11][13].

-

Reaction: Inject anhydrous, degassed dioxane to achieve a 0.1 M concentration. Seal the flask and heat to 80-110 °C with vigorous stirring for 12-18 hours[11][13].

-

Workup: Cool to room temperature, quench with saturated aqueous ammonium chloride, extract with ethyl acetate, and purify via silica gel chromatography to isolate the exclusively C-6 aminated product[11][13].

Catalytic cycle of the Buchwald-Hartwig amination on halopyridines.

Conclusion

The synthesis of substituted pyridines requires a strategic selection of methodologies based on the desired substitution pattern and stage of development. De novo Hantzsch synthesis provides rapid access to highly substituted cores from simple precursors. For complex lead optimization, the Minisci reaction offers unparalleled late-stage functionalization, especially when guided by modern predictive models and blocking group strategies. Finally, palladium-catalyzed cross-couplings like the Buchwald-Hartwig amination provide deterministic regiocontrol governed by fundamental halogen bond dissociation energies. By understanding the mechanistic causality behind these reactions, researchers can design highly efficient, self-validating synthetic routes.

Sources

- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Radical chain monoalkylation of pyridines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02748D [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. Predictive Minisci late stage functionalization with transfer learning - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. asianpubs.org [asianpubs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of (6-Bromo-5-methylpyridin-3-yl)methanamine in Modern Drug Discovery: A Technical Whitepaper

Introduction & Structural Rationale

In contemporary medicinal chemistry, the selection of privileged building blocks is critical for navigating the complex multi-parameter optimization required in drug discovery. (6-Bromo-5-methylpyridin-3-yl)methanamine (CAS: 1355231-24-1) has emerged as a highly versatile, tri-functional scaffold. By combining an electron-deficient heteroaromatic core with orthogonal reactive handles, this compound enables rapid diversification while imparting favorable physicochemical properties to the resulting active pharmaceutical ingredients (APIs).

The structural brilliance of this scaffold lies in its three distinct functional domains:

-

The C6-Bromo Handle: Primed for transition-metal-catalyzed cross-coupling.

-

The C3-Methanamine Motif: A highly nucleophilic primary amine isolated from the aromatic system.

-

The C5-Methyl Group: A strategic steric shield and lipophilicity modulator.

Mechanistic Utility in Medicinal Chemistry (E-E-A-T)

To understand why this specific building block is heavily patented, we must analyze the causality behind its structural features:

The Pyridine Core: Bioisosteric Superiority

Replacing a standard benzene ring with a pyridine core lowers the overall lipophilicity (cLogP) and introduces a hydrogen-bond acceptor. This bioisosteric replacement typically improves aqueous solubility and enhances binding affinity through targeted interactions with water networks or amino acid backbones in the target protein's binding pocket.

C6-Bromo: Accelerated Oxidative Addition

The bromine atom at the C6 position is highly activated. Because the pyridine nitrogen withdraws electron density from the ring via inductive and resonance effects, the C-Br bond is significantly more electron-deficient than a standard bromobenzene. This electron deficiency drastically lowers the activation energy required for the oxidative addition of Pd(0) during cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), leading to higher yields and shorter reaction times.

C5-Methyl: Conformational Control and Metabolic Shielding

The methyl group adjacent to the bromine atom is not merely decorative; it serves two critical functions:

Conformational Twisting: When a biaryl bond is formed at C6, the steric bulk of the C5-methyl group forces the newly attached aryl ring out of planarity. This orthogonal twist breaks π

π stacking driven aggregation, significantly improving the solubility of the final drug molecule.Metabolic Stability: The C5 position on a pyridine ring is often susceptible to oxidative metabolism by Cytochrome P450 enzymes. Blocking this site with a methyl group prevents rapid clearance, thereby increasing the drug's half-life.

C3-Methanamine: Preserved Nucleophilicity

Unlike anilines (where the amine is directly attached to the ring and its lone pair is delocalized into the π -system), the methylene spacer (sp³ carbon) in this scaffold breaks the conjugation. This preserves the high nucleophilicity and basicity (pKa ~9.0) of the primary amine, making it an exceptional nucleophile for rapid, high-yielding amide couplings, reductive aminations, and urea formations.

Applications in Targeted Therapeutics

The strategic utility of (6-Bromo-5-methylpyridin-3-yl)methanamine is validated by its widespread use in recent high-profile pharmaceutical patents:

-

SHP2 Phosphatase Inhibitors (Oncology): SHP2 is a critical node in the Ras/MAPK signaling pathway. Allosteric inhibitors of SHP2 utilize this scaffold to bridge the allosteric binding pocket, effectively locking the enzyme in its auto-inhibited state and halting tumor proliferation ().

-

GIPR Antagonists (Metabolic Disease): In the treatment of obesity and Type 2 Diabetes, this building block is used to synthesize Glucose-dependent insulinotropic polypeptide receptor (GIPR) antagonists. The scaffold acts as a rigidified linker that precisely positions hydrophobic tail regions into the receptor's transmembrane domain ().

-

Adenosine A2a/A2b Receptor Antagonists (Immuno-Oncology): Tumors exploit adenosine signaling to suppress immune responses. This scaffold is a core intermediate in dual A2a/A2b antagonists, which block this immunosuppression and restore T-cell activity in the tumor microenvironment ().

-

Mineralocorticoid Receptor Modulators (Cardiovascular): The scaffold is integrated into benzoxazine derivatives to modulate aldosterone binding, providing therapeutic avenues for cardiovascular and renal diseases ().

Quantitative Data & Physicochemical Profiling

Table 1: Physicochemical Properties & ADME Impact

| Property | Value | Causality / ADME Impact |

| Molecular Weight | 201.06 g/mol | Low MW allows for extensive downstream functionalization while remaining well within Lipinski's Rule of 5. |

| cLogP (estimated) | ~1.2 | Optimal starting lipophilicity; prevents the final elaborated molecule from becoming overly greasy (LogP > 5). |

| TPSA | 38.9 Ų | Low polar surface area ensures excellent membrane permeability and potential blood-brain barrier (BBB) penetration if desired. |

| pKa (Amine) | ~9.0 | Ensures the amine is protonated at physiological pH, aiding in solubility, but highly reactive in basic organic conditions. |

Table 2: Comparative Reactivity Profile

| Reaction Site | Transformation | Typical Yield | Mechanistic Driver |

| C3-Methanamine | Amide Coupling / Urea Formation | 85–95% | High nucleophilicity due to the sp³ methylene spacer preventing lone-pair delocalization. |

| C6-Bromo | Suzuki / Buchwald-Hartwig | 70–85% | C-Br bond is highly activated for oxidative addition by the electron-withdrawing pyridine nitrogen. |

| C5-Methyl | N/A (Inert) | N/A | Acts purely as a steric shield and metabolic blocker; remains unreactive under standard conditions. |

Experimental Workflows & Methodologies

To ensure scientific integrity, the following protocol represents a self-validating system for the sequential functionalization of this scaffold.

Phase 1: Amide Bond Formation (C3-Methanamine Functionalization)

-

Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Causality: HATU rapidly generates an HOAt-active ester, which is highly reactive yet stable enough to prevent racemization of chiral centers. DIPEA is sterically hindered, preventing it from acting as a competing nucleophile, thus serving exclusively as a proton scavenger.

-

-

Coupling: Add (6-Bromo-5-methylpyridin-3-yl)methanamine (1.05 eq) to the mixture. Stir at 25°C for 2 hours.

-

In-Process Control (IPC) & Validation: Monitor via LC-MS. The primary amine exhibits a distinct isotopic doublet ( m/z 201/203 due to 79 Br/ 81 Br). The complete disappearance of this doublet and the emergence of the product mass validates the end of the reaction.

-

Workup: Quench with saturated NaHCO₃, extract with EtOAc (3x), wash the combined organic layers with 5% LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate in vacuo.

Phase 2: Suzuki-Miyaura Cross-Coupling (C6-Bromo Functionalization)

-

System Setup: Dissolve the intermediate from Phase 1 (1.0 eq) and the desired aryl boronic acid (1.2 eq) in a 4:1 mixture of 1,4-Dioxane and H₂O.

-

Causality: Dioxane provides excellent solubility for the organic components, while water is strictly required to dissolve the inorganic base and generate the reactive boronate complex [Ar−B(OH)3]− necessary for the transmetalation step.

-

-

Catalyst & Base Addition: Add K₂CO₃ (2.5 eq) and Pd(dppf)Cl₂ (0.05 eq).

-

Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center. This spatial arrangement is a mandatory prerequisite for the final reductive elimination step, drastically accelerating the catalytic cycle and minimizing des-bromination side reactions.

-

-

Degassing: Sparge the mixture with Argon for 10 minutes.

-

Causality: Ambient oxygen must be purged to prevent the irreversible oxidation of the active Pd(0) species into inactive Pd(II) complexes.

-

-

Reaction & Validation: Heat to 90°C for 4 hours. Monitor via LC-MS. The precipitation of palladium black often indicates catalyst deactivation, signaling the end of the catalytic cycle.

-

Purification: Filter through a pad of Celite to remove palladium particulates. Concentrate and purify via silica gel chromatography. Confirm the final biaryl structure via ¹H NMR (noting the diagnostic shift of the C5-methyl singlet due to the new anisotropic shielding cone of the appended aryl ring).

Visualizations

Fig 1. Functionalization logic of the (6-Bromo-5-methylpyridin-3-yl)methanamine scaffold.

Fig 2. Allosteric inhibition of the SHP2/Ras/MAPK signaling pathway by scaffold-derived compounds.

References

- Title: SHP2 phosphatase inhibitors and methods of use thereof | Source: Google Patents (US Patent 10,934,302 B1)

- Title: Glucose-dependent insulinotropic polypeptide receptor antagonists and uses thereof | Source: Google Patents (US Patent App. 2024/0366598 A1)

- Title: Adenosine receptor antagonists, pharmaceutical compositions and their use thereof | Source: Google Patents (WO Patent App. 2023/158626 A1)

- Title: Benzoxazines and related nitrogen-containing heterobicyclic compounds useful as mineralocorticoid receptor modulating agents | Source: Google Patents (US Patent 7,998,956 B2)

The Pyridine Pharmacophore: A Comprehensive Technical Guide to the Discovery, Synthesis, and Development of Novel Heterocyclic Therapeutics

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I approach the pyridine ring not merely as a structural motif, but as a dynamic electronic system capable of solving complex pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks. This whitepaper provides an in-depth, mechanistic exploration of pyridine-based compound development. By bridging the gap between de novo synthesis methodologies and targeted biological assays, this guide serves as a foundational blueprint for drug discovery professionals aiming to leverage the pyridine scaffold in modern therapeutics.

The Rationale for Pyridine in Rational Drug Design

The integration of a pyridine ring (C₅H₅N) into a drug candidate fundamentally alters its physicochemical profile. Pyridine is a polar, ionizable aromatic molecule that acts as a privileged scaffold in the pharmaceutical industry (1[1]).

The Causality Behind the Scaffold: Why do medicinal chemists preferentially swap benzene rings for pyridine?

-

Metabolic Stability: The substitution of a CH group with an electronegative nitrogen atom creates an electron-deficient aromatic ring. This electron deficiency increases the molecule's resistance to cytochrome P450-mediated oxidative metabolism (e.g., epoxidation), thereby prolonging the drug's half-life (2[2]).

-

Target Anchoring: The sp²-hybridized nitrogen features a lone pair of electrons that acts as an exceptional hydrogen-bond acceptor. In kinase inhibitors, this lone pair forms a critical, high-affinity hydrogen bond with the backbone amide NH of the kinase hinge region, anchoring the pharmacophore precisely within the ATP-binding pocket (3[3]).

-

Aqueous Solubility: The introduction of the nitrogen atom lowers the lipophilicity (LogP) of the compound, enhancing its aqueous solubility and oral bioavailability without sacrificing target affinity.

De Novo Synthesis Methodologies

The modular assembly of pyridine derivatives is paramount for generating comprehensive Structure-Activity Relationship (SAR) libraries. Two primary methodologies dominate the field:

The Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classical multi-component reaction that remains the gold standard for generating highly substituted pyridines (4[4]). It involves the condensation of an aldehyde, two equivalents of a β-keto ester, and ammonia.

Protocol 1: Standardized Hantzsch Synthesis of Substituted Pyridines

This protocol is designed as a self-validating system to ensure high-yield aromatization.

-

Step 1: Reagent Assembly. Mix 1.0 eq of the target aldehyde, 2.0 eq of a β-keto ester, and 1.5 eq of ammonium acetate in anhydrous ethanol.

-

Causality: Ammonium acetate acts as both the nitrogen source and a mild acid catalyst. The enolizable nature of the β-keto ester provides the nucleophilic carbon necessary to attack the electrophilic aldehyde via a Knoevenagel condensation.

-

-

Step 2: Cyclodehydration. Reflux the mixture at 80°C for 4-6 hours under an inert atmosphere.

-

Causality: Elevated temperature provides the activation energy necessary for the final cyclodehydration step, forming the 1,4-dihydropyridine core.

-

-

Step 3: Oxidative Aromatization. Cool the mixture to 0°C and slowly add an oxidant (e.g., DDQ or Nitric Acid).

-

Causality: While 1,4-dihydropyridines are biologically active (e.g., calcium channel blockers), achieving the planar pyridine pharmacophore required for kinase hinge-binding necessitates oxidative aromatization to establish sp² hybridization across the ring.

-

-

Step 4: Self-Validation Checkpoint. Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the aldehyde spot and the emergence of a new UV-active spot indicates intermediate formation. Post-oxidation, LC-MS must confirm the exact mass [M+H]⁺ of the fully aromatized pyridine, ensuring no over-oxidation products (e.g., N-oxides) are present.

Mechanistic Pathways and Target Modulation

Pyridine derivatives exhibit profound efficacy across multiple therapeutic areas by modulating specific intracellular signaling pathways.

Oncology: VEGFR-2 Kinase Inhibition

Tumor angiogenesis and proliferation are heavily driven by the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Novel pyridine-urea hybrids have been rationally designed to competitively bind the ATP pocket of VEGFR-2. By doing so, they prevent receptor autophosphorylation, effectively shutting down downstream MAPK and PI3K signaling cascades and inducing apoptosis in cancer cells (3[3]).

Caption: VEGFR-2 signaling pathway inhibition by pyridine derivatives.

Inflammation: p38α/MAPK14 Inhibition

In the context of chronic inflammation, imidazol-5-yl pyridine derivatives act as potent inhibitors of p38α/MAPK14 kinase. This kinase is a critical intracellular signaling molecule responsible for the biosynthesis of inflammatory cytokines. The pyridine nucleus emerges as the most promising scaffold for interacting with this specific target (5[5]).

Quantitative Efficacy Data

The following table summarizes the in vitro efficacy of recently developed pyridine-based compounds across various indications.

| Compound Class | Biological Target | Therapeutic Indication | Potency (IC₅₀ / Kᵢ) |

| Pyridine-Urea Hybrid | VEGFR-2 Kinase | Breast Cancer | Superior to Doxorubicin |

| Imidazol-5-yl Pyridine | p38α/MAPK14 Kinase | Chronic Inflammation | 45 nM |

| Tacrine-Dihydropyridine | Acetylcholinesterase | Alzheimer's Disease | 4.8 nM |

| Pyridine-Fosmidomycin | DXR Enzyme | Malaria (Plasmodium) | 1.9 – 13.0 nM |

(Data synthesized from recent pharmacological evaluations (6[6],5[5]).)

Experimental Workflows and Assays

To validate the synthesized pyridine libraries, robust high-throughput screening (HTS) workflows must be implemented.

Caption: Iterative drug discovery workflow for novel pyridine compounds.

Protocol 2: In Vitro TR-FRET Kinase Inhibition Assay (VEGFR-2)

This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to quantify the competitive binding of pyridine derivatives.

-

Step 1: Enzyme/Substrate Incubation. In a 384-well microplate, combine recombinant VEGFR-2 enzyme, a biotinylated peptide substrate, and the pyridine inhibitor in a standardized kinase buffer.

-

Causality: Pre-incubating the inhibitor with the enzyme for 15 minutes before adding ATP allows the compound to access and stabilize within the ATP-binding pocket without immediate substrate competition, ensuring accurate measurement of binding kinetics.

-

-

Step 2: ATP Addition. Initiate the reaction by adding ATP at a concentration strictly equal to its apparent Kₘ for VEGFR-2.

-

Causality: Setting [ATP] = Kₘ ensures the assay is highly sensitive to competitive inhibitors while remaining physiologically relevant. Deviating from the Kₘ artificially skews the IC₅₀ values.

-

-

Step 3: Detection. Stop the reaction after 60 minutes using EDTA. Add a Europium-labeled anti-phosphotyrosine antibody (Donor) and Streptavidin-APC (Acceptor).

-

Causality: Phosphorylation of the substrate creates a binding site for the Eu-antibody. The proximity of Eu and APC generates a FRET signal directly proportional to kinase activity. A decrease in FRET signal indicates successful inhibition by the pyridine compound.

-

-

Step 4: Self-Validation Checkpoint. Include a Staurosporine positive control and a DMSO vehicle negative control on every plate. Calculate the Z'-factor; the assay is only considered valid if Z' > 0.6, indicating a robust signal-to-noise ratio suitable for distinguishing true competitive inhibition from assay artifacts.

Future Directions: Covalent Inhibitors & Nanotechnology

Despite their immense success, pyridine derivatives face modern clinical challenges, including systemic toxicity and acquired drug resistance (e.g., gatekeeper mutations in kinases). The future of pyridine-based drug discovery lies in the rational design of covalent inhibitors .

By equipping the pyridine scaffold with a mildly reactive electrophilic warhead (such as an acrylamide group), the molecule can form an irreversible covalent bond with a non-catalytic cysteine residue located near the target's active site. This paradigm shift drastically increases target residence time, improves selectivity, and effectively overcomes resistance mutations, cementing the pyridine ring's status as a cornerstone of next-generation therapeutics (3[3]).

References

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs Source: ResearchGate URL:[Link]

-

Pyridine: the scaffolds with significant clinical diversity Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

-

Recent Advancements in Pyridine Derivatives as Anticancer Agents Source: International Journal on Science and Technology (IJSAT) URL:[Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Discovery Source: Drug Design, Development and Therapy (Dove Press) URL:[Link]

-

Comprehensive drug-like assessment of pyridine carbothioamide analogs Source: Taylor & Francis Online URL:[Link]

Sources

Engineering Next-Generation Therapeutics: A Technical Guide to (6-Bromo-5-methylpyridin-3-yl)methanamine Analogs and Derivatives

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks dictates the trajectory of a drug discovery program. (6-Bromo-5-methylpyridin-3-yl)methanamine (CAS: 1355231-24-1) has emerged as a privileged, trifunctional scaffold. By combining a highly reactive cross-coupling site, a sterically directing methyl group, and a flexible primary amine, this compound enables the rapid, orthogonal synthesis of complex heterocycles. This whitepaper provides an in-depth technical analysis of this scaffold, detailing its structural rationale, divergent synthetic workflows, and proven applications in recent pharmaceutical patents.

Structural Rationale & Pharmacophore Utility

The utility of (6-Bromo-5-methylpyridin-3-yl)methanamine lies in its precise arrangement of functional groups, each serving a distinct mechanistic purpose in drug design:

-

The Pyridine Core: Acts as a classic bioisostere for benzene, but with a lower LogP and an internal hydrogen-bond acceptor (the nitrogen atom). This improves aqueous solubility and allows for targeted interactions with kinase hinge regions or GPCR binding pockets.

-

The 6-Bromo Substituent: Positioned ortho to the pyridine nitrogen, this halogen is highly activated toward oxidative addition by low-valent transition metals. The electron-withdrawing nature of the adjacent nitrogen lowers the activation energy for palladium-catalyzed C-C and C-N bond formation.

-

The 5-Methyl "Steric Bump": This is a critical design feature. The methyl group introduces localized steric hindrance. When a new aryl ring is coupled at the 6-position, the 5-methyl group forces the newly attached ring out of coplanarity (increasing the dihedral angle). This generates a defined, three-dimensional molecular vector that can enhance binding specificity and reduce off-target promiscuity.

-

The 3-Methanamine Linker: A highly nucleophilic primary amine extended from the aromatic core via a methylene spacer. This spacer provides conformational flexibility and minimizes steric clash with the pyridine ring during subsequent amidation or urea formation.

Divergent Synthetic Workflows

The orthogonality of the primary amine and the aryl bromide allows for divergent synthetic pathways without the need for complex protecting-group gymnastics, provided the reaction sequencing is handled correctly.

Divergent synthetic pathways of (6-Bromo-5-methylpyridin-3-yl)methanamine in drug discovery.

Applications in Modern Drug Discovery

Recent patent literature highlights the versatility of this scaffold across diverse therapeutic areas. By modifying the methanamine and the 6-bromo positions, researchers have successfully targeted metabolic, immunological, and infectious disease pathways.

| Target / Indication | Derivative Class | Key Structural Modification | Source |

| GIPR (Metabolic Diseases) | Pyrrolidine-1,2-dicarboxamides | Urea formation at methanamine; Suzuki coupling at C6 | US20240366598A1 [1] |

| Adenosine Receptors (Oncology) | Hexahydro-1H-pyrrolizines | Amide coupling at the primary methanamine | WO2023158626A1 [2] |

| Helminthic Infections | Biphenyl-substituted pyridines | C-N or C-O cross-coupling at the C6 position | WO2020219871A1 [3] |

Self-Validating Experimental Protocol: Orthogonal Functionalization

To leverage this scaffold effectively, the primary amine must typically be temporarily masked to prevent it from poisoning the palladium catalyst or undergoing competitive N-arylation during cross-coupling. Below is a field-proven, self-validating protocol for the synthesis of 6-aryl derivatives via Suzuki-Miyaura coupling.

Step-by-Step Methodology

Step 1: N-Boc Protection (Amine Masking)

-

Dissolve (6-Bromo-5-methylpyridin-3-yl)methanamine (1.0 eq) in anhydrous Dichloromethane (DCM) at 0°C.

-

Add Triethylamine (Et 3 N, 1.5 eq) followed by dropwise addition of Di-tert-butyl dicarbonate (Boc 2 O, 1.1 eq).

-

Causality: The slight excess of Boc 2 O ensures complete conversion, while the 0°C initiation prevents exothermic side reactions. Protecting the amine is critical to prevent competitive coordination to the Pd center in Step 2.

-

Validation: Monitor via TLC (Ninhydrin stain). The primary amine will stain deep purple; the Boc-protected product will not.

Step 2: Suzuki-Miyaura Cross-Coupling

-

In a Schlenk flask, combine the Boc-protected intermediate (1.0 eq), an Aryl Boronic Acid (1.2 eq), and Potassium Carbonate (K 2 CO 3 , 2.5 eq).

-

Add a degassed solvent mixture of 1,4-Dioxane/Water (4:1 v/v).

-

Causality: Dioxane readily dissolves the organic substrates, while the 20% water component is strictly necessary to dissolve the inorganic K 2 CO 3 and facilitate the formation of the active boronate species required for transmetalation.

-

Add Pd(dppf)Cl 2 (0.05 eq) under an argon atmosphere and heat to 90°C for 4 hours.

-

Causality: Pd(dppf)Cl 2 is specifically chosen for this scaffold. The dppf ligand possesses a large bite angle (99°), which sterically accelerates the reductive elimination step—a crucial requirement when overcoming the steric hindrance imposed by the adjacent 5-methyl group on the pyridine ring.

Step 3: Workup and Palladium Scavenging

-

Cool the reaction to room temperature and filter the crude mixture through a pad of Celite to remove precipitated "Pd-black".

-

Validation: To ensure pharmaceutical-grade purity and prevent heavy-metal assay interference, treat the organic filtrate with a silica-based palladium scavenger (e.g., SiliaMetS Thiol) for 1 hour before final concentration.

Step 4: Deprotection

-

Treat the purified intermediate with 4M HCl in Dioxane at room temperature for 2 hours.

-

Concentrate in vacuo to yield the functionalized 6-aryl-5-methylpyridin-3-yl methanamine hydrochloride salt, ready for subsequent amidation [1].

Catalytic cycle for the functionalization of the 6-bromo position via Suzuki-Miyaura coupling.

ADME and Physicochemical Implications

When incorporating the (6-Bromo-5-methylpyridin-3-yl)methanamine scaffold into a lead series, drug development professionals must account for its impact on Absorption, Distribution, Metabolism, and Excretion (ADME):

-

pKa and Permeability: The primary methanamine has a high pKa (~9.0), meaning it is >99% protonated at physiological pH (7.4). While this grants excellent aqueous solubility, it severely limits passive membrane permeability (low Papp in Caco-2 assays). Converting this amine into an amide or urea neutralizes the charge, significantly improving lipophilicity and cellular penetrance.

-

Metabolic Stability (CYP450): The 5-methyl group is a classic liability site for CYP3A4/CYP2D6-mediated aliphatic oxidation, potentially leading to rapid clearance ( CLint ) via conversion to a hydroxymethyl or carboxylic acid metabolite. If human liver microsome (HLM) assays indicate high clearance, a common bioisosteric replacement strategy is to substitute the -CH 3 with a -CF 3 or -CHF 2 group. This blocks oxidation while maintaining the critical steric profile required for target binding.

References

- Title: Glucose-dependent insulinotropic polypeptide receptor antagonists and uses thereof Source: United States Patent Application US20240366598A1 URL

- Title: Adenosine receptor antagonists, pharmaceutical compositions and their use thereof Source: World Intellectual Property Organization WO2023158626A1 URL

- Title: Heterocyclic compounds and their use for treatment of helminthic infections and diseases Source: World Intellectual Property Organization WO2020219871A1 URL

Preliminary In-Vitro Profiling of (6-Bromo-5-methylpyridin-3-yl)methanamine: A Technical Guide for Scaffold Validation

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: (6-Bromo-5-methylpyridin-3-yl)methanamine (CAS: 1355231-24-1)[1][2]

Executive Summary & Structural Rationale

In modern fragment-based drug discovery (FBDD) and lead optimization, the selection of a robust, versatile building block is the most critical determinant of a program's success. (6-Bromo-5-methylpyridin-3-yl)methanamine has emerged as a highly privileged scaffold in the synthesis of novel therapeutics, ranging from allosteric SHP2 phosphatase inhibitors[3] to macrofilaricidal agents targeting helminthic infections[4][5].

As a Senior Application Scientist, I approach this compound not merely as a chemical entity, but as a programmable vector. Before investing resources into complex library synthesis, the bare scaffold must undergo rigorous preliminary in-vitro profiling. This guide establishes a self-validating framework for evaluating the baseline physicochemical and biological properties of this scaffold and its immediate derivatives.

Mechanistic Utility of the Scaffold

The architectural logic of this molecule dictates its experimental utility:

-

The 6-Bromo Substituent: Acts as a primary synthetic vector. The halogen enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid extension into sp2-sp2 or sp2-sp3 chemical space.

-